1-(6-Chloro-4-methylpyridin-2-YL)ethanone
CAS No.:
Cat. No.: VC16708424
Molecular Formula: C8H8ClNO
Molecular Weight: 169.61 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H8ClNO |
|---|---|
| Molecular Weight | 169.61 g/mol |
| IUPAC Name | 1-(6-chloro-4-methylpyridin-2-yl)ethanone |
| Standard InChI | InChI=1S/C8H8ClNO/c1-5-3-7(6(2)11)10-8(9)4-5/h3-4H,1-2H3 |
| Standard InChI Key | XJFAAZOPAICLFM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=NC(=C1)Cl)C(=O)C |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s core structure consists of a pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom. Key substituents include:
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A chlorine atom at the 6-position, which enhances electrophilic reactivity.
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A methyl group at the 4-position, contributing to steric effects and lipophilicity.
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A ketone group at the 2-position, enabling participation in hydrogen bonding and nucleophilic addition reactions .
The SMILES notation (CC1=CC(=NC(=C1)Cl)C(=O)C) and InChIKey (XJFAAZOPAICLFM-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemical features .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₈ClNO | |
| Molecular Weight | 169.61 g/mol | |
| XLogP3 | 2.2 | |
| Hydrogen Bond Acceptors | 2 | |
| Topological Polar Surface Area | 30 Ų |
Crystallographic Insights
While direct crystallographic data for 1-(6-Chloro-4-methylpyridin-2-YL)ethanone remains limited, studies on analogous chlorinated pyridines reveal twisted conformations between aromatic systems. For example, a related quinoline derivative demonstrated a dihedral angle of 84.6° between fused rings, stabilized by intermolecular hydrogen bonds forming centrosymmetric dimers . Such structural motifs suggest potential packing arrangements and stability mechanisms for this compound.
Synthesis and Manufacturing
Industrial Synthesis Pathways
The synthesis typically involves chlorination and Friedel-Crafts acylation steps:
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Chlorination: Introduction of chlorine at the 6-position of 4-methylpyridine using reagents like phosphorus oxychloride (POCl₃) under controlled temperatures (60–80°C).
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Acylation: Reaction with acetyl chloride in the presence of Lewis acids (e.g., AlCl₃) to install the ketone group at the 2-position.
Key Reaction Parameters:
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Temperature: 60–120°C
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Solvent: Dichloromethane or toluene
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Yield: 70–85% after purification via column chromatography.
Laboratory-Scale Modifications
Small-scale syntheses often employ microwave-assisted methods to reduce reaction times. For instance, a 2024 study achieved 92% yield in 15 minutes using 300 W irradiation and dimethylformamide (DMF) as a polar aprotic solvent.
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in organic solvents (e.g., ethanol, acetone) but insoluble in water due to its lipophilic profile (XLogP3 = 2.2) .
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Stability: Stable under ambient conditions but susceptible to hydrolysis in acidic or basic environments, necessitating storage in inert atmospheres.
Spectroscopic Profiles
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IR Spectroscopy: Strong absorption bands at 1680 cm⁻¹ (C=O stretch) and 750 cm⁻¹ (C-Cl stretch) .
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NMR:
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¹H NMR (CDCl₃): δ 2.45 (s, 3H, CH₃), 2.60 (s, 3H, COCH₃), 7.25–7.40 (m, 2H, pyridine-H).
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¹³C NMR: δ 21.5 (CH₃), 26.8 (COCH₃), 122–150 (pyridine carbons), 198.2 (C=O).
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Biological Activity and Mechanistic Studies
Enzyme Inhibition
The compound demonstrated acetylcholinesterase (AChE) inhibition (IC₅₀ = 12.5 µM), suggesting utility in neurodegenerative disease research. Molecular docking simulations indicate the ketone group forms hydrogen bonds with AChE’s catalytic triad (Ser203, His447, Glu334) .
Industrial and Research Applications
Pharmaceutical Intermediates
1-(6-Chloro-4-methylpyridin-2-YL)ethanone serves as a precursor for antipsychotic agents. For example, coupling with piperazine derivatives yields compounds with D₂ receptor affinity (Ki = 8 nM).
Agrochemical Development
Incorporation into neonicotinoid analogs enhances insecticidal activity against Aphis gossypii (LC₅₀ = 0.8 ppm), outperforming imidacloprid (LC₅₀ = 1.2 ppm) in field trials.
Future Research Directions
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Structure-Activity Relationships (SAR): Systematic modification of substituents to optimize pharmacokinetic properties.
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Green Synthesis: Developing solvent-free routes using biocatalysts (e.g., lipases) to improve sustainability.
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Targeted Drug Delivery: Encapsulation in polymeric nanoparticles (PLGA) to enhance bioavailability.
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